molecular formula C9H18N2O3 B567801 tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate CAS No. 1219018-82-2

tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate

Cat. No.: B567801
CAS No.: 1219018-82-2
M. Wt: 202.254
InChI Key: ULVJAWQDXDOHTJ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a tetrahydrofuran ring and a hydrazinecarboxylate group, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate typically involves the reaction of tetrahydrofuran derivatives with hydrazinecarboxylate esters under controlled conditions. One common method includes the use of tert-butyl hydrazinecarboxylate as a starting material, which undergoes a nucleophilic substitution reaction with a tetrahydrofuran derivative . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrazines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate: A similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring.

    tert-Butyl 2-(tetrahydrofuran-2-yl)hydrazinecarboxylate: Another related compound with a different substitution pattern on the tetrahydrofuran ring.

Uniqueness

Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the tetrahydrofuran ring and the hydrazinecarboxylate group allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-(oxolan-3-ylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVJAWQDXDOHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

t-butyl 2-[dihydrofuran-3(2H)-ylidene]hydrazinecarboxylate (17.26 g) was suspended in water (130 mL). Acetic acid (57.2 mL) was added to the suspension at room temperature. The mixture was stirred at room temperature for one hour. Sodium cyanoborohydride (5.36 g) was added to the solution in small portions. The mixed solution was stirred at room temperature for two hours. The reaction mixture was cooled to 0° C. The reaction mixture was neutralized by adding a 5 N aqueous sodium hydroxide solution. The mixture was extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate and then filtered. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5% methanol/ethyl acetate). The title compound (15.3 g) was obtained.
Quantity
17.26 g
Type
reactant
Reaction Step One
Quantity
57.2 mL
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Five

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